molecular formula C8H7FN2O B7963203 5-Fluoro-6-methyl-1,3-benzoxazol-2-amine

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine

Cat. No.: B7963203
M. Wt: 166.15 g/mol
InChI Key: SIGDKOBAFDCFDX-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C8H7FN2O, is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position on the benzoxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with appropriate fluorinated and methylated precursors. One common method is the reaction of 2-aminophenol with 5-fluoro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as nano-ZnO and ionic liquids may be employed to improve reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated benzoxazoles, while nitration can produce nitrobenzoxazoles .

Scientific Research Applications

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in antimicrobial, anticancer, or other therapeutic activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,3-benzoxazol-2-amine
  • 5-Fluoro-1,3-benzoxazol-2-amine
  • 6-Methyl-1,3-benzoxazol-2-amine

Uniqueness

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine is unique due to the presence of both a fluorine atom and a methyl group on the benzoxazole ring. This dual substitution enhances its chemical stability and biological activity compared to other benzoxazole derivatives .

Properties

IUPAC Name

5-fluoro-6-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGDKOBAFDCFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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